7-Bromo-5-fluoro-1,2,3,4-tetrahydro-isoquinoline
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Overview
Description
7-Bromo-5-fluoro-1,2,3,4-tetrahydro-isoquinoline is a heterocyclic organic compound with the molecular formula C9H9BrFN It is a derivative of isoquinoline, featuring both bromine and fluorine substituents on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5-fluoro-1,2,3,4-tetrahydro-isoquinoline typically involves the halogenation of 1,2,3,4-tetrahydro-isoquinoline. One common method includes the bromination and fluorination of the isoquinoline ring using appropriate halogenating agents under controlled conditions. For instance, bromine and fluorine sources such as N-bromosuccinimide (NBS) and Selectfluor can be used in the presence of catalysts to achieve the desired substitution .
Industrial Production Methods: Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-5-fluoro-1,2,3,4-tetrahydro-isoquinoline can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Electrophilic Substitution: Reagents like aluminum chloride or iron(III) chloride can be employed.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various alkylated or arylated derivatives, while oxidation can produce quinoline derivatives .
Scientific Research Applications
7-Bromo-5-fluoro-1,2,3,4-tetrahydro-isoquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 7-Bromo-5-fluoro-1,2,3,4-tetrahydro-isoquinoline involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are subject to ongoing research .
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound without halogen substituents.
7-Bromo-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the fluorine atom.
5-Fluoro-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the bromine atom.
Uniqueness: 7-Bromo-5-fluoro-1,2,3,4-tetrahydro-isoquinoline is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various biological applications .
Properties
IUPAC Name |
7-bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFN/c10-7-3-6-5-12-2-1-8(6)9(11)4-7/h3-4,12H,1-2,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBMNHHZOXMKENF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=CC(=C2)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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